

SHP099: A Selective Allosteric Inhibitor of SHP2 Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of SHP099, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SHP2.

Selectivity Profile of SHP099 Against Other Phosphatases

SHP099 exhibits remarkable selectivity for SHP2 over other protein tyrosine phosphatases, including its closest homolog, SHP1. This high degree of selectivity is attributed to its unique allosteric mechanism of inhibition, where it binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an auto-inhibited conformation.[1]

The following table summarizes the inhibitory activity of SHP099 against SHP2 and a panel of other phosphatases.





Phosphatase	IC50 (μM)
SHP2	0.071
SHP1	>100
CD45	>100
DUSP22	>100
HePTP	>100
GLEPP1 (PTPRU)	>100
I-2	>100
LAR	>100
LMW-PTP	>100
PP1A	>100
PP2A	>100
PP2B	>100
PP2C	>100
PRL-1	>100
PRL-2	>100
PRL-3	>100
PTP-beta	>100
PTP-epsilon	>100
PTP-gamma	>100
PTP-H1	>100
PTP-MEG2	>100
PTP1B	>100
VHR	>100



Data sourced from Chen et al., 2016, Nature.[3]

Experimental Protocols

Biochemical Assay for SHP2 Inhibition

The inhibitory potency of SHP099 against SHP2 was determined using a biochemical fluorescence-based assay. The general steps for such an assay are as follows:

- Enzyme and Substrate Preparation: Recombinant full-length SHP2 is used as the enzyme. A synthetic phosphopeptide, such as a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide, serves as the activating ligand. A fluorogenic phosphatase substrate, like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used to measure enzyme activity.
- Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well
 contains the SHP2 enzyme, the activating peptide, the DiFMUP substrate, and varying
 concentrations of the test inhibitor (e.g., SHP099) or a vehicle control (DMSO).
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow the enzymatic reaction to proceed.
- Signal Detection: The dephosphorylation of DiFMUP by SHP2 generates a fluorescent product. The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission for the product of DiFMUP).
- Data Analysis: The fluorescence signal is proportional to the phosphatase activity. The
 percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle
 control. The half-maximal inhibitory concentration (IC50) value is then determined by fitting
 the dose-response data to a suitable sigmoidal curve.

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

SHP2 is a critical signaling node downstream of various receptor tyrosine kinases (RTKs). Upon ligand binding and receptor activation, SHP2 is recruited to phosphorylated tyrosine

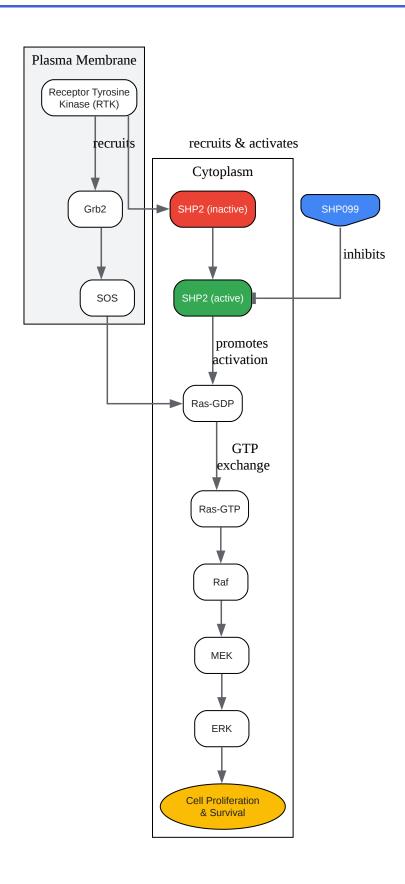






residues on the receptor or associated docking proteins. This recruitment relieves its auto-inhibited conformation, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, playing a crucial role in activating the RAS-RAF-MEK-ERK signaling cascade, which is pivotal for cell proliferation, differentiation, and survival.





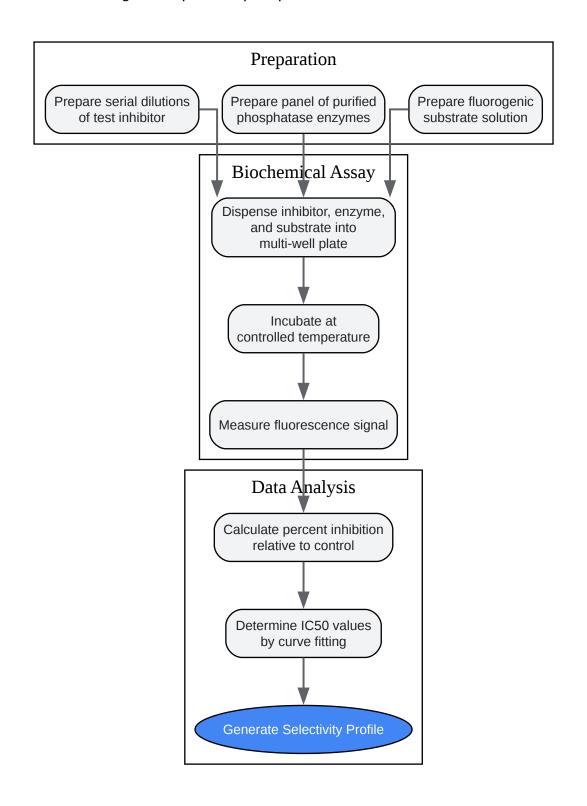
Click to download full resolution via product page

SHP2 signaling pathway and the inhibitory action of SHP099.



Experimental Workflow for Phosphatase Inhibitor Selectivity Profiling

The following diagram illustrates a general workflow for determining the selectivity of a phosphatase inhibitor against a panel of phosphatases.





Click to download full resolution via product page

Generalized workflow for phosphatase inhibitor selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sellerslab.org [sellerslab.org]
- To cite this document: BenchChem. [SHP099: A Selective Allosteric Inhibitor of SHP2 Phosphatase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580766#selectivity-profile-of-shp2-in-34-against-other-phosphatases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com